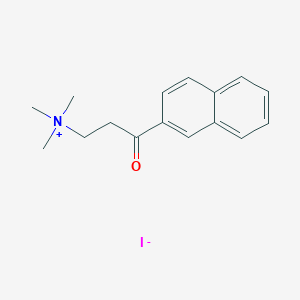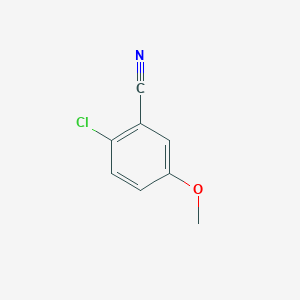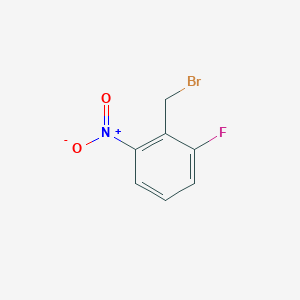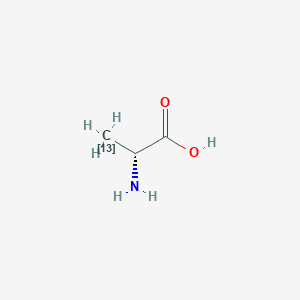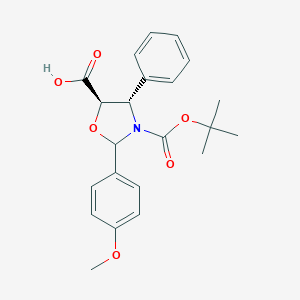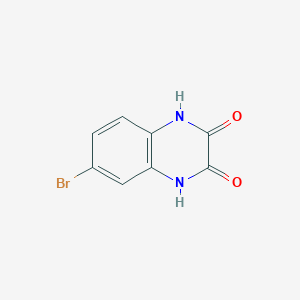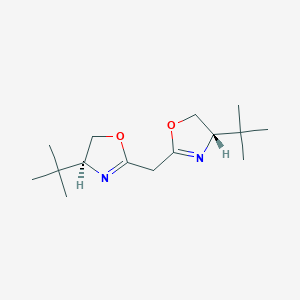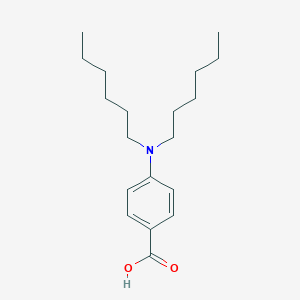![molecular formula C25H32N4O2 B159135 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol CAS No. 127381-59-3](/img/structure/B159135.png)
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol, also known as DTTB, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol acts as a fluorescent probe by binding to proteases and undergoing a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be used to detect protease activity in cells and tissues. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also been shown to bind to GPCRs and modulate their signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used to study the biochemical and physiological effects of protease activity and GPCR signaling pathways in various cell types and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has several advantages for lab experiments, including its high sensitivity and specificity for detecting protease activity and its ability to modulate GPCR signaling pathways. However, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has limitations, including its cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
Future research on 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could focus on developing new fluorescent probes for detecting protease activity and investigating the role of proteases in disease progression. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could also be used to study the signaling pathways of other membrane proteins, such as ion channels and transporters. Additionally, 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol could be used to develop new drugs for treating cancer and other diseases by targeting proteases and GPCRs.
Métodos De Síntesis
The synthesis of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol involves the reaction of 3-aminobenzyl alcohol with 2-(2-hydroxyphenyl)ethylamine to form the intermediate compound, which is then reacted with N,N-di-Boc-1,2-ethylenediamine to obtain the final product. The purity and yield of 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
Aplicaciones Científicas De Investigación
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has been used in various scientific research applications, including the development of fluorescent probes for detecting protease activity, the study of protein-protein interactions, and the investigation of G protein-coupled receptor (GPCR) signaling pathways. 2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol has also shown potential in the development of new drugs for treating cancer and other diseases.
Propiedades
Número CAS |
127381-59-3 |
|---|---|
Nombre del producto |
2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
Fórmula molecular |
C25H32N4O2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2-[[2-[(3-aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C25H32N4O2/c26-23-9-5-6-20(16-23)19-29(14-12-27-17-21-7-1-3-10-24(21)30)15-13-28-18-22-8-2-4-11-25(22)31/h1-11,16,27-28,30-31H,12-15,17-19,26H2 |
Clave InChI |
NARTWDHDTRAIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
SMILES canónico |
C1=CC=C(C(=C1)CNCCN(CCNCC2=CC=CC=C2O)CC3=CC(=CC=C3)N)O |
Sinónimos |
1,7-bis(2-hydroxybenzyl)-4-(4-aminobenzyl)diethylenetriamine bhabdt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



